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The NVIDIA H100 Tensor Core GPU, powered by the Hopper architecture, represents a
significant leap forward in accelerated computing, offering unprecedented performance for a
wide range of high-performance computing (HPC) workloads. For computational chemistry and
drug discovery, the H100 provides the computational power necessary to tackle complex
simulations and data-intensive analyses, ultimately accelerating the timeline for therapeutic
innovation. These application notes provide an overview of the H100's capabilities in these
fields, alongside practical protocols and performance benchmarks.

Key Applications of H100 in Drug Discovery

The drug discovery process is a long and complex endeavor that can be significantly expedited
with the power of advanced computing.[1][2] High-performance computing, particularly with
GPUs like the H100, is instrumental in processing vast datasets and running complex
simulations.[1] The integration of artificial intelligence (Al) and machine learning (ML) at various
stages of the drug discovery pipeline further enhances efficiency and predictive accuracy.

The primary applications of the H100 in this domain include:

e Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules to
understand biological processes at a microscopic level. The H100 excels at the
computationally intensive calculations required for these simulations.
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 Virtual Screening: Rapidly screening vast libraries of virtual compounds to identify potential
drug candidates that bind to a specific biological target.

e Quantum Chemistry: Performing highly accurate quantum mechanical calculations to
understand the electronic structure and properties of molecules.

o Al-Powered Drug Design: Utilizing generative Al models to design novel molecules with
desired pharmacological properties.

Performance Benchmarks

The NVIDIA H100 demonstrates significant performance gains over previous generation GPUs
in key computational chemistry applications. The following tables summarize publicly available
benchmark data.

Molecular Dynamics Performance

Molecular dynamics simulations are a cornerstone of modern drug discovery, and their
performance is often measured in nanoseconds of simulation per day (ns/day).

Table 1: AMBER Molecular Dynamics Benchmarks (ns/day) - Higher is Better
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System

1 x H100 GPU

1 x A100 GPU 1 x RTX 4090

JAC_PRODUCTION_
NVE - 23,558 atoms
PME 4fs

1479.32

1199.22 1638.75

JAC _PRODUCTION_
NPT - 23,558 atoms
PME 4fs

1424.90

1194.50 1618.45

JAC_PRODUCTION_
NVE - 23,558 atoms
PME 2fs

779.95

611.08 883.23

JAC _PRODUCTION_
NPT - 23,558 atoms
PME 2fs

741.10

610.09 842.69

FACTOR_IX_PRODU
CTION_NVE - 90,906
atoms PME

389.18

271.36 466.44

FACTOR_IX_PRODU
CTION_NPT - 90,906
atoms PME

357.88

Not Available 433.24

CELLULOSE_PROD
UCTION_NVE -
408,609 atoms PME

119.27

Not Available 129.63

CELLULOSE_PROD
UCTION_NPT -
408,609 atoms PME

108.91

Not Available 119.04

STMV_PRODUCTIO
N_NPT - 1,067,095
atoms PME

70.15

Not Available Not Available

Data sourced from AMBER mailing list benchmarks.[3][4]

Table 2: NAMD Molecular Dynamics Benchmarks (ns/day) - Higher is Better
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GPU Model ns/day
NVIDIA H100 PCle 17.06
NVIDIA RTX 6000 Ada 21.21
NVIDIA RTX 4090 19.87
NVIDIA RTX 4080 19.82
NVIDIA RTX A5500 16.39
NVIDIA RTX A4500 13.00

Data sourced from Exxact Corporation benchmarks for NAMD 2.14.[5] The metric of interest is
ns/day, where higher values indicate better performance.[6]

Table 3: GROMACS Molecular Dynamics Benchmarks (ns/day) on Various GPUs - Higher is
Better

GPU STMV (nsi/day) Cellulose (nsi/day)
4x GB200 145 575
2x GB200 100 347

AMD Dual Genoa 9684X
(CPU-Only)

20 79

Note: While direct H100 benchmarks for GROMACS were not available in a comparable
format, this data from NVIDIA provides context for GPU acceleration over CPU-only systems
and showcases the performance of newer architectures.[7] The performance metric ns/day
indicates how many nanoseconds of simulation can be run in a single day.[8][9][10]

Quantum Chemistry Performance

Benchmarking data for quantum chemistry software on the H100 is still emerging. However, it
is known that Gaussian 16, a popular quantum chemistry package, is not currently compatible
with the H100 GPU.[11] Users interested in GPU acceleration for Gaussian should refer to
benchmarks on compatible GPUs like the V100.
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Table 4: Gaussian 16 GPU Acceleration Benchmark (Time in seconds) - Lower is Better
(Molecule: C20, Method: DFT B3LYP/6-31G(d) on 4 x NVIDIA Tesla V100 SXM2 32 GB)

No. of CPU
No GPU 1 GPU 2 GPUs 4 GPUs
cores
1 757.2 181.4 153.9 107.2
2 406.5 157.5 134.2 97.5
4 241.2 146.5 123.3 61.9
8 164.6 88.4 70.8 56.0
16 88.9 63.7 57.1 47 .4

Data sourced from a 2020 benchmark comparison of quantum chemistry packages.[12]

Experimental Protocols and Workflows

The following sections provide detailed workflows and generalized protocols for leveraging the
H100 in computational chemistry and drug discovery.

Al-Powered Drug Discovery Workflow

The integration of Al has revolutionized the drug discovery pipeline, enabling a more targeted
and efficient approach.

Click to download full resolution via product page

Al-Powered Drug Discovery Pipeline

Protocol: Generative Virtual Screening on H100
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This protocol outlines a generalized workflow for performing generative virtual screening using
NVIDIA's NIM (NVIDIA Inference Microservices) on a cloud-based H100 instance.

e Environment Setup:
o Provision a cloud instance with at least one NVIDIA H100 80GB GPU.
o Install and configure the necessary cloud SDK and command-line tools.
o Obtain an API key from NVIDIA NGC (NVIDIA GPU Cloud).

o Deploy NIM Microservices:

o Use a blueprint, such as NVIDIA's NIM blueprint for Generative Virtual Screening, to
deploy the required microservices on a Kubernetes cluster. This typically includes:

» AlphaFold2: For protein structure prediction.
= MolMIM: For generating novel molecules.
» DiffDock: For molecular docking.

o Execute the Screening Pipeline:

o Protein Folding: If the target protein structure is unknown, use the AlphaFold2 NIM to
predict its 3D structure.

o Molecule Generation: Utilize the MoIMIM NIM to generate a library of novel small
molecules with desirable properties.

o Protein-Ligand Docking: Employ the DiffDock NIM to dock the generated molecules
against the target protein structure, predicting binding affinities.

e Analyze Results:

o Rank the docked molecules based on their predicted binding scores.
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o Visualize the top-ranked protein-ligand complexes to analyze binding modes and
interactions.

o Select promising candidates for further experimental validation.

Molecular Dynamics Simulation Workflow

A typical molecular dynamics simulation workflow involves several key steps, from system
preparation to production simulation and analysis.

System Preparation

gmx mdrun

Production MD

gmx analysis tools

Trajectory Analysis

Click to download full resolution via product page
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GROMACS Molecular Dynamics Workflow

Protocol: Running a GROMACS Simulation on H100

This protocol provides a generalized set of steps for running a GROMACS simulation on a
system equipped with an H100 GPU. For detailed, version-specific commands and parameters,
consult the official GROMACS documentation.

e System Preparation:

o

Prepare your protein structure in PDB format.

[¢]

Use gmx pdb2gmx to generate a GROMACS topology for your protein.

[¢]

Create a simulation box using gmx editconf.

[e]

Solvate the system with water using gmx solvate.

o

Add ions to neutralize the system using gmx genion.
e Energy Minimization:

o Create a GROMACS run input file (.tpr) for energy minimization using gmx grompp. This
requires a molecular dynamics parameter file (.mdp) with settings for energy minimization.

o Run the energy minimization using gmx mdrun.
e Equilibration:
o Perform equilibration in two phases:

= NVT (constant Number of particles, Volume, and Temperature): To stabilize the

temperature of the system.

= NPT (constant Number of particles, Pressure, and Temperature): To stabilize the

pressure and density.

o For each phase, use gmx grompp to create a .tpr file with the appropriate .mdp settings,
and then run the simulation with gmx mdrun.
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e Production Molecular Dynamics:
o Create the final .tpr file for the production simulation using gmx grompp.

o Execute the production run on the H100 GPU using gmx mdrun. To offload calculations to
the GPU, use the -nb gpu flag. For optimal performance, you can offload more calculations
with flags like -pme gpu and -bonded gpu.[8]

e Trajectory Analysis:

o Use GROMACS analysis tools (e.g., gmx rms, gmx gyrate) to analyze the output trajectory
and extract meaningful insights.

Optimizing Performance on H100:

To maximize the performance of molecular dynamics simulations on the H100, consider the
following:

o Software Versions: Use the latest versions of simulation software (GROMACS, AMBER,
NAMD) and NVIDIA drivers, as they often include performance optimizations for the latest
hardware.

o GPU-Offloading: Offload as much of the computation as possible to the GPU.

o Mixed Precision: Where supported, using mixed-precision calculations can improve
performance without a significant loss of accuracy.

e Multi-GPU Scaling: For very large systems, leverage the H100's advanced interconnects for
efficient multi-GPU and multi-node scaling.

Virtual Screening Workflow

Virtual screening is a powerful technique for identifying potential drug candidates from large
compound libraries.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://blog.salad.com/gromacs-benchmark/
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/product/b15585327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Library Preparation

Docking Post-processing & Filtering Hit Selection

Target Preparation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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